

# aracterization of Posaconazole hydrate polymorphs

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Characterization of **Posaconazole Hydrate** Polymorphs

#### Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2] As a Biopharmaceutical Classification System (BCS) Class II drug, it exhibits low aqueous solubility, which can impact its bioavailability.[3][4] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, are critical as they can influence solubility, stability, and manufacturability.[5] Posaconazole is known to exist in multiple crystalline forms, including anhydrous polymorphs and hydrated forms, also known as pseudopolymorphs.[5][6]

Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.[6] For pharmaceutical compounds, different polymorphs can have distinct physicochemical properties that may affect the drug's performance and safety.[5] This guide provides a comprehensive overview of the known hydrate polymorphs of Posaconazole, focusing on their characterization using various analytical techniques. It is intended for researchers, scientists, and professionals involved in drug development and solid-state characterization.

# **Known Hydrate Polymorphs of Posaconazole**

Several crystalline forms of Posaconazole have been identified, including anhydrous forms (e.g., Form I) and various hydrated forms. The hydrate forms are of particular interest as their



formation can be influenced by the presence of water during manufacturing or in aqueous pharmaceutical formulations like oral suspensions.

- Posaconazole Form I: This is an anhydrous and thermodynamically stable form.[7] It is often the form used as the starting material in the production of oral suspensions.[6]
- Posaconazole Form II: This form is described as a monohydrate.
- Posaconazole Form IV: This is a non-stoichiometric hydrate, meaning the ratio of water to
  Posaconazole can vary, typically from 0 to 1.5 moles of water per mole of Posaconazole.[5]
   [8] It has been developed as an alternative form with potentially improved stability and
  processing properties.[5]
- Posaconazole Form-S: This is a trihydrate, containing three molecules of water per molecule of Posaconazole.[6][9] It has been observed to form when the anhydrous Form I is exposed to an aqueous environment, such as in an oral suspension.[6][7] This transformation is significant as it can affect the physical stability of the formulation.[6] Form-S is unstable under ambient conditions and can revert to Form I upon dehydration.[6]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data used to differentiate the hydrate polymorphs of Posaconazole from its primary anhydrous form (Form I).

Table 1: Characteristic X-ray Powder Diffraction (XRPD) Peaks

| Crystalline Form | Characteristic Peaks (2θ ± 0.2°)          | Reference(s) |
|------------------|-------------------------------------------|--------------|
| Form I           | 7.7°, 9.9°                                | [6]          |
| Form IV          | 3.2°, 6.6°, 10.9°, 16.9°, 18.4°,<br>25.1° | [5][8]       |
| Form-S           | 10.2°, 24.6°                              | [6][7]       |

Table 2: Thermal Analysis Data



| Crystalline Form | Technique | Key Thermal<br>Events                                                                         | Reference(s) |
|------------------|-----------|-----------------------------------------------------------------------------------------------|--------------|
| Form IV          | DSC       | Dehydration<br>endotherm: ~25-<br>105°C; Exothermic<br>conversion: ~116°C;<br>Melting: ~171°C | [8]          |
| Form-S           | TGA       | Confirms presence of three water molecules per API molecule                                   | [6][9]       |

Table 3: Physicochemical and Solubility Properties

| Form      | Property                                        | Value           | Reference(s) |
|-----------|-------------------------------------------------|-----------------|--------------|
| Form IV   | Specific Surface Area                           | ~10 - 25 m²/g   | [5]          |
| Form IV   | Median Particle Size                            | ~0.1 - 0.2 μm   | [5]          |
| Amorphous | Solubility vs.<br>Crystalline (pH 2.0,<br>37°C) | ~25-fold higher | [10][11]     |
| Amorphous | Solubility vs. Crystalline (pH 6.5, 37°C)       | ~55-fold higher | [10][11]     |

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate identification and characterization of Posaconazole polymorphs.

## Preparation of Posaconazole Form-S from Form I

This protocol describes the solvent-mediated transformation of the anhydrous Form I to the trihydrate Form-S.



- Dispersion: Disperse Posaconazole Form I powder in purified water. A concentration of 40 mg/mL can be used as a starting point.[6]
- Sonication: Sonicate the aqueous dispersion for a minimum of 10 minutes. This step is critical to overcome the poor wettability of Form I and ensure complete particle wetting for the transformation to occur.[6][7][9]
- Isolation: Isolate the solid material from the suspension. This can be achieved by vacuum filtration or centrifugation (e.g., 8000 rpm for 23 minutes).[6]
- Handling: Immediately after isolation, the sample should be analyzed or protected from dehydration to prevent conversion back to Form I. Covering the sample with a transparent, low-density polyethylene (LDPE) film has been shown to be effective for preserving Form-S for analysis.[6][12]

## X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for distinguishing between different crystalline forms based on their unique diffraction patterns.

- Sample Preparation: Place a sufficient amount of the powder sample onto the sample holder.
   For the unstable Form-S, spread the wet, isolated solid on the holder and immediately cover it with a protective film (e.g., LDPE) to prevent water evaporation during the measurement.[6]
   [12]
- Instrument Settings: Use a diffractometer with Cu Kα radiation.
- Scan Parameters: A slow scan rate (e.g., 4 seconds/step) can improve the signal-to-noise
  ratio. However, for unstable forms like Form-S, a faster scan rate may be necessary to
  capture the pattern before conversion occurs.[6][13] The stability of the form under the X-ray
  beam and ambient conditions should be verified.[13][14]
- Data Analysis: Compare the resulting diffractogram with reference patterns of known forms to identify the polymorph(s) present. Pay close attention to the characteristic peak positions listed in Table 1.

## Thermal Analysis (DSC and TGA)



Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal transitions and solvent/water content.

- Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum). For DSC analysis of Form IV, an open pan is specified.
   [8]
- Instrument Settings (DSC): Heat the sample at a controlled rate, for example, 10°C/minute. [8] Record the heat flow to detect thermal events such as dehydration (endotherm), recrystallization (exotherm), and melting (endotherm).
- Instrument Settings (TGA): Heat the sample at a controlled rate (e.g., 10°C/minute) under a nitrogen purge. Record the weight loss as a function of temperature.
- Data Analysis: For TGA, calculate the percentage weight loss in the dehydration region to determine the water content and stoichiometry of the hydrate. For DSC, identify the temperatures of key thermal events.

### **Spectroscopic Analysis (Raman and ATR-FTIR)**

Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.

- Sample Preparation: Place the powder sample directly onto the instrument's analysis stage or ATR crystal.
- Data Acquisition (Raman): Acquire the spectrum over a relevant wavenumber range.
   Characteristic peaks for Form-S are found at 738 cm<sup>-1</sup> (peak) and 1389 cm<sup>-1</sup> (shoulder),
   while Form I has peaks at 745 cm<sup>-1</sup> and 1382 cm<sup>-1</sup>.[6]
- Data Acquisition (ATR-FTIR): Acquire the spectrum, ensuring good contact between the sample and the ATR crystal. For Form IV, characteristic absorption bands include 3647, 3472, 1687, and 1230 cm<sup>-1</sup>.[5]
- Data Analysis: Compare the acquired spectra against reference spectra of the pure polymorphic forms.



#### **Visualizations**

The following diagrams illustrate key workflows and relationships in the characterization of **Posaconazole hydrate** polymorphs.



Click to download full resolution via product page

Caption: Polymorphic transformation pathway of Posaconazole Form I to Form-S.





Click to download full resolution via product page

Caption: General experimental workflow for polymorph characterization.

#### Conclusion

The characterization of Posaconazole's hydrate polymorphs is essential for ensuring the quality, stability, and efficacy of its pharmaceutical products. The anhydrous Form I, the non-stoichiometric hydrate Form IV, and the trihydrate Form-S each possess distinct physicochemical properties. A combination of analytical techniques, including XRPD, thermal



analysis (DSC/TGA), and vibrational spectroscopy (Raman/ATR-FTIR), is required for unambiguous identification and characterization. The transformation between anhydrous and hydrated forms, particularly the conversion of Form I to Form-S in aqueous media, highlights the critical need for polymorphic control throughout the drug development, manufacturing, and storage lifecycle. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Posaconazole Form I | 171228-49-2 | BP163592 | Biosynth [biosynth.com]
- 2. Posaconazole | C37H42F2N8O4 | CID 468595 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8435998B2 Crystalline form of posaconazole Google Patents [patents.google.com]
- 6. Formation and Characterisation of Posaconazole Hydrate Form PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2141159A1 A Crystalline form of posaconazole Google Patents [patents.google.com]
- 9. Formation and Characterisation of Posaconazole Hydrate Form PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient [agris.fao.org]
- 13. mdpi.com [mdpi.com]



- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [aracterization of Posaconazole hydrate polymorphs].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559576#aracterization-of-posaconazole-hydrate-polymorphs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com